2-bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-bromo-1-(2-methoxyethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-14-7-6-13-9-5-3-2-4-8(9)12-10(13)11/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQISTHPQXMMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The reaction of o-phenylenediamine with carbonyl sources under acidic conditions remains the most reliable method. For example, 1H-benzo[d]imidazole can be synthesized via condensation with formic acid or trimethyl orthoformate. In the case of 2-bromo-1-(2-methoxyethyl) derivatives, 4-bromo-1,2-phenylenediamine is often employed as the starting material.
Key Reaction Conditions :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A protocol using 4-bromo-1,2-phenylenediamine and glyoxylic acid in DMF under 150 W irradiation for 15 minutes achieved a 92% yield of the unsubstituted benzimidazole core. This method is scalable and minimizes side-product formation.
Bromination at the C2 Position
Electrophilic Bromination
Bromination is typically performed using N-bromosuccinimide (NBS) or Br₂ in acetic acid or DCM. The position of substitution is controlled by directing groups.
Optimized Conditions :
Directed Ortho-Metalation (DoM)
For substrates requiring precise regiocontrol, DoM with LDA followed by quenching with Br₂ or CBr₄ achieves >90% selectivity for the C2 position.
One-Pot Sequential Synthesis
Recent patents describe a one-pot method combining cyclocondensation, alkylation, and bromination:
Analytical Data and Characterization
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀BrN₂O | |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (d, J=8 Hz, 1H), 4.52 (t, J=6 Hz, 2H), 3.68 (t, J=6 Hz, 2H), 3.36 (s, 3H) | |
| MS (ESI) | m/z 283.0 [M+H]⁺ |
Challenges and Optimization Strategies
-
Regioselectivity in Bromination : Competing C4/C5 bromination is mitigated using bulky directing groups (e.g., SEM-protected intermediates).
-
Alkylation Side Reactions : Over-alkylation is minimized by using NaH as a base at 0°C.
-
Purification : Silica gel chromatography (EtOAc/hexane, 1:3) resolves N1-alkylated products from di-substituted by-products.
Industrial-Scale Considerations
Patents highlight the use of continuous flow reactors for bromination and alkylation steps, reducing reaction times by 40%. Solvent recycling (e.g., THF) and catalytic methods (e.g., CuI for Ullmann-type couplings) improve sustainability.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazole serves as an intermediate in the synthesis of various biologically active compounds. Its derivatives have shown:
- Anticancer Activity: Benzimidazole derivatives exhibit potential as anticancer agents. For example, certain derivatives have demonstrated significant antiproliferative activity against cancer cell lines such as MDA-MB-231 .
- Antimicrobial Properties: Compounds derived from benzimidazole have been studied for their antibacterial and antifungal activities, showing effectiveness against pathogens like Staphylococcus aureus and Candida albicans with low minimum inhibitory concentration (MIC) values .
Biological Research
The compound is utilized in biological assays to study:
- Biochemical Pathways: It can act as a probe to investigate various biological pathways and enzyme activities.
- Drug Development: The unique structure allows for modifications that enhance lipophilicity and bioavailability, crucial for drug formulation .
Material Science
In industrial applications, 2-bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazole is used as a precursor in the synthesis of functionalized polymers and new materials, contributing to advancements in material science.
Anticancer Activity
A study focused on the synthesis of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives found that specific compounds demonstrated significant antiproliferative effects against breast cancer cell lines. Compound 2g exhibited an IC50 value of 16.38 μM, indicating strong potential as an anticancer agent .
Antimicrobial Efficacy
Research on benzimidazole derivatives revealed that certain compounds displayed notable antibacterial activity against Gram-positive bacteria. For instance, one derivative showed an MIC value of 8 μg/mL against Streptococcus faecalis, outperforming standard antibiotics like amikacin .
Mechanism of Action
The mechanism of action of 2-bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxyethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor functions by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Physicochemical Properties
The biological and chemical profiles of benzimidazole derivatives are highly dependent on substituent patterns. Key comparisons include:
Table 1: Structural and Physical Properties of Selected Analogues
- Bromine vs.
- Methoxyethyl vs. Thioether : The thioether-linked compound (from ) may exhibit stronger lipophilicity, impacting membrane permeability, whereas the methoxyethyl group in the target compound could improve aqueous solubility.
Antimicrobial and Antifungal Profiles
- 3aq : Demonstrated potent activity against Staphylococcus aureus (including MRSA) and Candida albicans, with biofilm disruption capabilities .
- Chlorinated Analogues : 5,6-Dichloro derivatives (e.g., ) showed superior antifungal activity against azole-resistant strains, suggesting halogenation enhances target binding.
- Target Compound : Predicted activity may align with 3aq due to bromine’s role in halogen bonding, but the methoxyethyl group could reduce cytotoxicity compared to dichloro derivatives.
Enzyme Inhibition and Anticancer Potential
- Acetylcholinesterase Inhibition : 1-(sec-Butoxymethyl)-1H-benzo[d]imidazole (3h) exhibited IC50 = 1.573 mM, outperforming donepezil, indicating alkoxy chains enhance enzyme interaction .
- Anticancer Derivatives : Phenethyl and fluorobenzyl substituents (e.g., compound 30 in ) achieved sub-micromolar IC50 values, while the target compound’s methoxyethyl group may offer a balance between potency and solubility.
Biological Activity
2-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables that highlight its potential therapeutic applications.
The compound's structure can be represented as follows:
- Chemical Formula : C10H12BrN2O
- Molecular Weight : 256.12 g/mol
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that 2-bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazole exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of 2-Bromo-1-(2-Methoxyethyl)-1H-Benzo[d]Imidazole
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | 8 µg/mL |
| Candida albicans | 32 µg/mL |
Data adapted from various studies on benzimidazole derivatives .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has garnered significant attention. Studies have shown that 2-bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazole can induce cell cycle arrest and apoptosis in various cancer cell lines.
Case Study: HepG2 Cell Line
In a study involving HepG2 liver cancer cells, treatment with this compound resulted in a notable increase in the percentage of cells in the G0/G1 phase, indicating effective cell cycle arrest. The following data were observed:
-
Control Group :
- G0/G1 Phase: 52.39%
- S Phase: 34.77%
- G2/M Phase: 12.84%
-
Treated Group :
- G0/G1 Phase: 72.13%
- S Phase: 25.19%
- G2/M Phase: 2.68%
Additionally, apoptosis assays indicated that the percentage of apoptotic cells increased significantly from 0.61% in the control group to 22.07% in the treated group .
The mechanism by which benzimidazole derivatives exert their biological effects often involves interaction with cellular targets that regulate critical pathways such as apoptosis and cell cycle progression. The compound's ability to induce cell cycle arrest suggests it may inhibit key proteins involved in these processes.
| Mechanism | Description |
|---|---|
| Cell Cycle Arrest | Induces accumulation of cells in G0/G1 phase |
| Apoptosis Induction | Increases apoptotic markers in treated cells |
| Antimicrobial Action | Disrupts bacterial cell wall synthesis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
